molecular formula C21H28N2O6S2 B495198 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine CAS No. 400064-70-2

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B495198
CAS No.: 400064-70-2
M. Wt: 468.6g/mol
InChI Key: SIDSHKMMDCTKIL-UHFFFAOYSA-N
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Description

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine is an organic compound with the molecular formula C21H28N2O6S2 It is characterized by the presence of two sulfonyl groups attached to a piperazine ring, which is further substituted with methoxy and methyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzenesulfonyl chloride and 2-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-methoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 2-methylpiperazine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may involve more rigorous purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.

    Reduction: Formation of 4-methoxy-3-methylbenzenethiol or 4-methoxy-3-methylbenzene sulfide.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylsulfonyl)piperazine: Lacks the methoxy and methyl groups, which may result in different biological activity and chemical reactivity.

    1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine: Similar structure but without the methyl groups, potentially affecting its lipophilicity and interaction with biological targets.

    1,4-Bis[(4-methylphenyl)sulfonyl]piperazine: Lacks the methoxy groups, which may influence its solubility and reactivity.

Uniqueness

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical properties and biological activity. These substituents can enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-15-12-18(6-8-20(15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)19-7-9-21(29-5)16(2)13-19/h6-9,12-13,17H,10-11,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDSHKMMDCTKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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